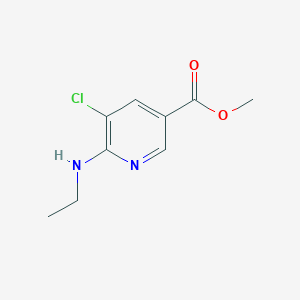
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, an ethylamino group at the 6th position, and a methyl ester group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-pyridinecarboxylic acid and ethylamine.
Esterification: The carboxylic acid group at the 3rd position of the pyridine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Amination: The chloro group at the 5th position is substituted with an ethylamino group through a nucleophilic substitution reaction using ethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Ethylamine, thiols, and other nucleophiles under reflux conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the ethylamino group.
Ethyl 5-chloro-6-(methylamino)pyridine-3-carboxylate: Similar structure but has a methylamino group instead of an ethylamino group.
Uniqueness
Methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the chloro and ethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these functional groups play a crucial role.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
LIUVYUNJSBVVDK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=N1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
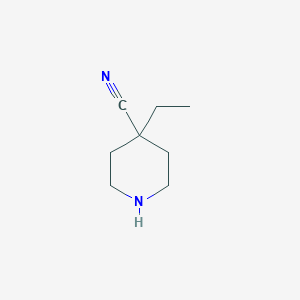
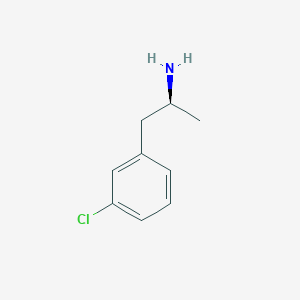
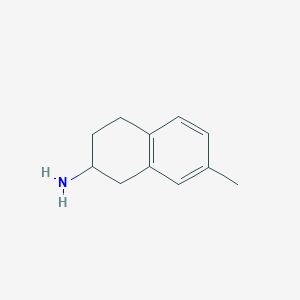

![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
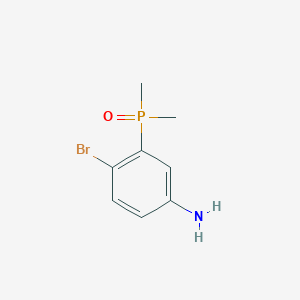
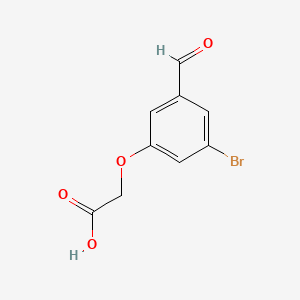




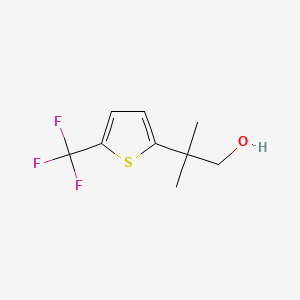
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
